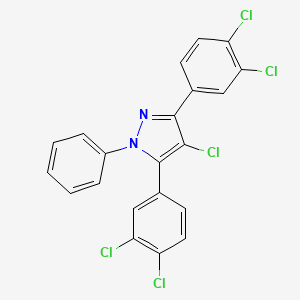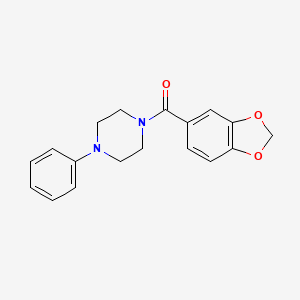![molecular formula C21H16F3N3S B10930653 3-cyclopropyl-6-(5-methylthiophen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10930653.png)
3-cyclopropyl-6-(5-methylthiophen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPYL-6-(5-METHYL-2-THIENYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl-thienyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 3-CYCLOPROPYL-6-(5-METHYL-2-THIENYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
In an industrial setting, the production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling factors such as temperature, pressure, and the concentration of reagents. The use of advanced purification techniques, such as chromatography, is also essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
3-CYCLOPROPYL-6-(5-METHYL-2-THIENYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation.
For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific functional groups with new ones.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
In biology and medicine, 3-CYCLOPROPYL-6-(5-METHYL-2-THIENYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is studied for its potential pharmacological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential. Additionally, its structural features make it a candidate for drug development, particularly in the design of novel pharmaceuticals.
In the industrial sector, this compound is explored for its applications in materials science. Its unique properties may contribute to the development of advanced materials with specific functionalities, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-(5-METHYL-2-THIENYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of specific biochemical reactions. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
When compared to other similar compounds, 3-CYCLOPROPYL-6-(5-METHYL-2-THIENYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE stands out due to its unique combination of structural features. Similar compounds may include other pyrazolo[3,4-b]pyridines with different substituents, such as 3-cyclopropyl-6-(2-thienyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine or 3-cyclopropyl-6-(5-methyl-2-thienyl)-1-phenyl-4-(methyl)-1H-pyrazolo[3,4-b]pyridine.
The presence of the trifluoromethyl group in 3-CYCLOPROPYL-6-(5-METHYL-2-THIENYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE contributes to its distinct chemical properties, such as increased lipophilicity and metabolic stability. These features may enhance its potential as a drug candidate or a functional material in various applications.
Properties
Molecular Formula |
C21H16F3N3S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-(5-methylthiophen-2-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H16F3N3S/c1-12-7-10-17(28-12)16-11-15(21(22,23)24)18-19(13-8-9-13)26-27(20(18)25-16)14-5-3-2-4-6-14/h2-7,10-11,13H,8-9H2,1H3 |
InChI Key |
POOADWHBGJPQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B10930570.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10930571.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930583.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10930590.png)

![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930602.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10930610.png)
![methyl 2-({[(2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10930616.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930622.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930638.png)
![1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrrolidine-2,5-dione](/img/structure/B10930646.png)
![2-butyl-4-(difluoromethyl)-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10930647.png)
